molecular formula C18H11BrCl2N2 B12050746 2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile CAS No. 476479-83-1

2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile

Cat. No.: B12050746
CAS No.: 476479-83-1
M. Wt: 406.1 g/mol
InChI Key: IPXVVPAGQBHEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent and a nitrile source. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the nitrile group to an amine or other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenyl)methanamine hydrochloride
  • (2-bromo-4-chlorophenyl)acetic acid
  • (2-bromo-4-chlorophenyl)(phenyl)methanol

Uniqueness

2-Bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

476479-83-1

Molecular Formula

C18H11BrCl2N2

Molecular Weight

406.1 g/mol

IUPAC Name

2-bromo-4-(2-chlorophenyl)-6-(4-chlorophenyl)-1,4-dihydropyridine-3-carbonitrile

InChI

InChI=1S/C18H11BrCl2N2/c19-18-15(10-22)14(13-3-1-2-4-16(13)21)9-17(23-18)11-5-7-12(20)8-6-11/h1-9,14,23H

InChI Key

IPXVVPAGQBHEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC(=C2C#N)Br)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.